molecular formula C28H30N2O4S B15037898 ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate

ethyl {[3-(2-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate

Cat. No.: B15037898
M. Wt: 490.6 g/mol
InChI Key: RSJAWECTQXJARY-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE involves multiple steps. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate and thiourea under reflux conditions to yield the final product .

Chemical Reactions Analysis

ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group to form amides or other esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[3-(2-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-2-YLSULFANYL]ACETATE include other spiro compounds and quinazoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

    Spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives: These compounds have similar core structures but different substituents, affecting their chemical and biological properties.

    Quinazoline derivatives: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.

Properties

Molecular Formula

C28H30N2O4S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate

InChI

InChI=1S/C28H30N2O4S/c1-3-34-23(31)18-35-27-29-25-20-12-6-5-11-19(20)17-28(15-9-4-10-16-28)24(25)26(32)30(27)21-13-7-8-14-22(21)33-2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3

InChI Key

RSJAWECTQXJARY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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